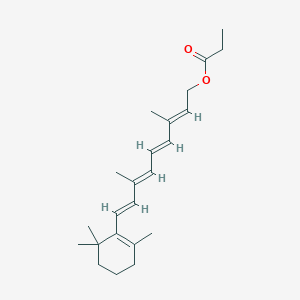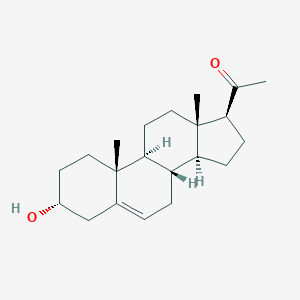![molecular formula C9H10N2S B132079 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione CAS No. 149530-79-0](/img/structure/B132079.png)
1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione, also known as DMBIT, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. DMBIT has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism Of Action
The mechanism of action of 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione as an anticancer agent is not fully understood. However, it has been suggested that 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione induces apoptosis in cancer cells by activating the caspase pathway. 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical And Physiological Effects
1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione has been shown to have antioxidant and anti-inflammatory effects. It has been suggested that 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione can scavenge free radicals and inhibit the production of pro-inflammatory cytokines. 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione has several advantages as a research tool. It is easy to synthesize and can be obtained in high yields. 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione is also stable under normal laboratory conditions. However, 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione has some limitations. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione also has a low melting point, which can make it difficult to handle at high temperatures.
Future Directions
There are several future directions for the study of 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione. One potential direction is the synthesis of 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione derivatives with improved solubility and stability. Another direction is the study of 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione as a potential therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the use of 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione as a fluorescent probe for the detection of other biomolecules such as proteins and nucleic acids could be explored.
In conclusion, 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione is a promising compound with potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione as a research tool and therapeutic agent.
Synthesis Methods
1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione can be synthesized through a one-pot reaction involving the condensation of 2-mercaptobenzimidazole and acetone in the presence of a base such as potassium hydroxide. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form the desired product.
Scientific Research Applications
1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione has been studied for its potential applications in various fields such as organic electronics, optoelectronics, and medicinal chemistry. In the field of organic electronics, 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione has been used as a building block for the synthesis of organic semiconductors. In optoelectronics, 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione has been used as a fluorescent probe for the detection of metal ions. In medicinal chemistry, 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione has been studied for its potential as an anticancer agent.
properties
CAS RN |
149530-79-0 |
|---|---|
Product Name |
1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione |
Molecular Formula |
C9H10N2S |
Molecular Weight |
178.26 g/mol |
IUPAC Name |
3,6-dimethyl-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C9H10N2S/c1-6-3-4-8-7(5-6)10-9(12)11(8)2/h3-5H,1-2H3,(H,10,12) |
InChI Key |
NUQZVIXXDIASPQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=S)N2)C |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=S)N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Imidazo[1,2-a]pyridine](/img/structure/B132010.png)




